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Ranatuerin-2PRc precursor

Antimicrobial peptide evolution Sequence identity comparison Ortholog functional divergence

Ranatuerin-2PRc precursor (also designated HP2) is a frog-derived antimicrobial peptide (AMP) belonging to the ranatuerin-2 family. Its precursor transcript was initially identified in the Pacific tree frog (Pseudacris regilla) and its ortholog HP2 was subsequently discovered in the North American bullfrog (Rana [Lithobates] catesbeiana) via bioinformatic mining of tadpole transcriptomic data.

Molecular Formula
Molecular Weight
Cat. No. B1576009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2PRc precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2PRc Precursor Procurement: Identity, Source, and Basic Molecular Characteristics


Ranatuerin-2PRc precursor (also designated HP2) is a frog-derived antimicrobial peptide (AMP) belonging to the ranatuerin-2 family. Its precursor transcript was initially identified in the Pacific tree frog (Pseudacris regilla) and its ortholog HP2 was subsequently discovered in the North American bullfrog (Rana [Lithobates] catesbeiana) via bioinformatic mining of tadpole transcriptomic data [1]. The mature peptide comprises 29 amino acid residues with a molecular weight of 3077.62 Da, a theoretical pI of 9.08, and contains a C-terminal disulfide bridge (Cys17–Cys23) [2]. Unlike the majority of ranatuerins that are isolated from adult skin secretions, Ranatuerin-2PRc (HP2) was discovered through a bioinformatics-based pipeline utilizing the recently published bullfrog genome, positioning it as a genomically mapped, transcriptomically confirmed AMP candidate with traceable gene architecture [1].

Why Ranatuerin-2PRc Precursor Cannot Be Replaced by Alternative Ranatuerin-2 or In-Class AMPs


Within the ranatuerin-2 family, individual members display substantial sequence divergence, distinct gene architectures, and differential tissue-specific regulation that collectively preclude functional interchangeability. Ranatuerin-2PRc (HP2) exhibits only 69% mature peptide sequence identity to its closest ortholog in Pseudacris regilla, despite higher conservation in the prepro region [1]. Its encoding gene is an exceptionally large three-exon structure (~15 kbp), contrasting sharply with the compact two-exon, 1.6 kbp gene of ranatuerin-1 [1]. Furthermore, HP2 is transcriptionally upregulated 2-fold in olfactory epithelium in response to thyroid hormone (T3), a regulatory behavior not observed for other co-expressed ranatuerins such as ranatuerin-2RC [1]. These multidimensional differences—spanning primary sequence, genomic context, and hormonal responsiveness—mean that substituting Ranatuerin-2PRc precursor with ranatuerin-2PRa, -2PRd, or other in-class peptides risks introducing uncharacterized functional properties, confounding experimental reproducibility, and invalidating comparative studies.

Ranatuerin-2PRc Precursor: Quantified Differentiation Evidence Against Closest Analogs


Mature Peptide Sequence Divergence: 31% Difference from Closest Ortholog

When aligned using Clustal Omega, the mature peptide sequence of Ranatuerin-2PRc (HP2) shares only 69% identity with its closest known ortholog, Ranatuerin-2PRc from Pseudacris regilla, even though the prepro region retains 83% identity [1]. This 31% divergence in the mature domain indicates substantial functional differentiation from the ortholog, as the mature peptide is the biologically active moiety responsible for antimicrobial activity. In contrast, the prepro sequence alone would misleadingly suggest high conservation.

Antimicrobial peptide evolution Sequence identity comparison Ortholog functional divergence

Thyroid Hormone-Responsive Tissue-Specific Upregulation in Olfactory Epithelium: 2-Fold Induction Not Observed for Ranatuerin-2RC

Treatment of premetamorphic R. catesbeiana tadpoles with 10 nM 3,5,3′-triiodothyronine (T3) for 48 hours resulted in a significant 2-fold increase in Ranatuerin-2PRc (HP2) transcript abundance specifically in the olfactory epithelium, while the transcript levels of the closely related ranatuerin-2RC showed no significant change in any tissue tested under identical conditions [1]. This differential hormonal responsiveness was not observed in back skin, liver, or tail fin for HP2, highlighting a tissue-restricted regulatory mechanism unique to this ranatuerin-2 variant.

Hormonal regulation of AMPs Tissue-specific gene expression Thyroid hormone response

Expanded Three-Exon Gene Architecture: 15 kbp vs. 1.6 kbp for Ranatuerin-1

Genome mapping using the bullfrog draft genome assembly revealed that the Ranatuerin-2PRc (HP2) gene spans approximately 15 kbp and comprises three exons, whereas the ranatuerin-1 gene (encoding HP4/Ranatuerin-1) is only 1.6 kbp with a two-exon structure [1]. This 9.4-fold difference in gene size and the presence of an additional exon indicate substantially greater capacity for alternative splicing and regulatory complexity. Among the three ranatuerins sharing the three-exon architecture (ranatuerin-2PRc, ranatuerin-2RC, ranatuerin-4), only ranatuerin-2PRc (HP2) attains the full 15 kbp size, while other AMP genes range from single-exon to four-exon configurations.

AMP gene structure Genome organization Alternative splicing capacity

Tadpole-Transcriptome Discovery Origin vs. Adult Skin Secretion-Derived Ranatuerins

Ranatuerin-2PRc (HP2) was identified exclusively through bioinformatic analysis of premetamorphic tadpole RNA-seq data, in contrast to canonical ranatuerins such as ranatuerin-2PRa, -2PRb, and -2PRd, which were first isolated from norepinephrine-stimulated adult frog skin secretions [1][2]. This developmental-stage-restricted discovery implies that HP2 is preferentially expressed during larval development rather than in adult dermal immune defense. Supporting this inference, the Conlon et al. (2011) study characterizing skin secretions of adult Rana pretiosa identified ranatuerin-2PRa through -2PRe but did not report ranatuerin-2PRc (HP2) in adult secretions [2]. The transcript was detected across multiple tadpole tissues including back skin, olfactory epithelium, liver, and tail fin [1].

AMP discovery platform Developmental stage specificity Bioinformatic AMP mining

Ranatuerin-2PRc Precursor: Evidence-Grounded Research and Industrial Application Scenarios


Investigating Thyroid Hormone-Dependent Modulation of Innate Immunity in Amphibian Olfactory Tissues

The 2-fold T3-induced upregulation of Ranatuerin-2PRc (HP2) specifically in olfactory epithelium [1] makes this peptide an ideal molecular marker for studies examining how thyroid hormone signaling coordinates innate immune gene expression during amphibian metamorphosis. Researchers can use Ranatuerin-2PRc transcript or peptide abundance as a quantitative readout of olfactory immune activation in response to hormonal or environmental stimuli, an application that cannot be fulfilled by other ranatuerin variants lacking this tissue-specific regulatory profile.

Comparative Genomics and Evolution of AMP Gene Architecture Across the Ranatuerin-2 Family

The exceptionally large 15 kbp, three-exon gene structure of Ranatuerin-2PRc, contrasted against the compact 1.6 kbp two-exon ranatuerin-1 gene [1], positions this compound as a key reference for studies of AMP gene family expansion and exon shuffling in anuran amphibians. Evolutionary biologists and comparative genomicists can employ the Ranatuerin-2PRc gene model to investigate how alternative splicing generates mature peptide diversity, testing hypotheses about adaptive immune gene evolution in vertebrates.

Developmental Stage-Specific Antimicrobial Peptide Discovery Programs Using Tadpole Transcriptomics

Ranatuerin-2PRc (HP2) was identified through a bioinformatics-based pipeline mining premetamorphic tadpole transcriptomes, rather than from adult skin secretions [1]. This validates its use as a positive-control target in similar discovery workflows aimed at identifying novel, developmentally regulated AMPs from amphibian or other vertebrate larval transcriptomic datasets. Its well-characterized gene model and tissue expression pattern provide a benchmark for evaluating the sensitivity and specificity of bioinformatic AMP prediction algorithms.

Functional Studies of Mature Peptide Sequence Divergence and Its Impact on Antimicrobial Specificity

The 31% mature peptide sequence divergence between Ranatuerin-2PRc (HP2) and its closest P. regilla ortholog [1] provides a defined molecular system for structure-activity relationship (SAR) studies. By systematically comparing the antimicrobial spectra, membrane permeabilization kinetics, and cytotoxicity profiles of these two divergent mature peptides, researchers can map sequence determinants governing target selectivity within the ranatuerin-2 family—insights critical for rational AMP engineering and therapeutic candidate optimization.

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